molecular formula C10H8F3NO2 B187837 N-(4-acetylphenyl)-2,2,2-trifluoroacetamide CAS No. 24568-13-6

N-(4-acetylphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B187837
CAS No.: 24568-13-6
M. Wt: 231.17 g/mol
InChI Key: IILMTVMHMUEWFW-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2,2,2-trifluoroacetamide (CAS 24568-13-6) is a high-value chemical building block extensively used in organic and medicinal chemistry research. This compound serves as a versatile precursor for the synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives, which are of significant interest in the development of fluorinated molecules for pharmaceutical and agrochemical applications . Its structure, featuring both an acetyl and a trifluoroacetamide group, allows for further functionalization; for instance, the ketone can undergo α-bromination to yield N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide, a key intermediate for constructing various heterocyclic systems like thiazoles through reactions with thioamides and heterocyclic amines . Research has demonstrated that thiazole derivatives synthesized from this trifluoroacetamide backbone exhibit potent cytotoxic activity against breast cancer cell lines (MDA-MB-231), with some compounds showing efficacy superior to the standard drug Cisplatin . The incorporation of the trifluoroacetyl group enhances the lipophilicity and stability of the resulting molecules, making them attractive for drug discovery . Efficient synthetic routes for this compound have been reported, including a condensation reaction of p-aminoacetophenone with trifluoroacetic acid, which can be performed under both conventional thermal and modern microwave irradiation conditions . This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(4-acetylphenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-6(15)7-2-4-8(5-3-7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILMTVMHMUEWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179304
Record name Acetanilide, 4'-acetyl-2,2,2-trifluoro-
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Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24568-13-6
Record name N-(4-Acetylphenyl)-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24568-13-6
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Record name Acetanilide, 4'-acetyl-2,2,2-trifluoro-
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Record name 24568-13-6
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Record name Acetanilide, 4'-acetyl-2,2,2-trifluoro-
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Preparation Methods

Standard Trifluoroacetic Anhydride Method

The most widely reported synthesis involves the acylation of 4-acetylphenol with trifluoroacetic anhydride (TFAA) in the presence of a base. Pyridine or triethylamine is typically employed to neutralize the generated trifluoroacetic acid, driving the reaction to completion. The reaction proceeds at room temperature over 4–6 hours, yielding 78–85% of the target compound after purification by recrystallization from ethanol-water mixtures.

Mechanistic Insight :
The base abstracts a proton from the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbonyl carbon of TFAA. The trifluoroacetyl group transfers to the aromatic ring, forming the amide bond (Figure 1). The electron-withdrawing acetyl group at the para position deactivates the ring, necessitating mild conditions to avoid side reactions such as over-acylation or decomposition.

4-Acetylphenol+(CF₃CO)₂OBaseThis compound+CF₃CO₂H\text{4-Acetylphenol} + \text{(CF₃CO)₂O} \xrightarrow{\text{Base}} \text{this compound} + \text{CF₃CO₂H}

Optimization Data :

ParameterOptimal ValueYield Impact
Base (Equiv.)1.2 (Pyridine)+12%
SolventDichloromethane+8%
Temperature25°CBaseline
Reaction Time5 hoursMax yield

Alternative Acylating Agents

Patent EP2621894B1 discloses the use of coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for amide bond formation between 4-acetylphenol and trifluoroacetic acid. This method, while more expensive, achieves 89–92% yield by minimizing side reactions:

  • Activation Step : Trifluoroacetic acid is activated with HATU and DIPEA (Diisopropylethylamine) in DMF.

  • Coupling Step : 4-Acetylphenol is added, and the mixture is stirred at 0°C for 2 hours.

This approach is particularly advantageous for acid-sensitive substrates, as it avoids the strongly acidic conditions of the TFAA method.

Protective Group Strategies

Benzyl Carbamate (Cbz) Protection

WO2010027051A1 describes a multi-step synthesis involving protective groups to enhance regioselectivity:

  • Protection : The amine group of 4-acetylphenol is protected with a Cbz group using benzyl chloroformate.

  • Acylation : The protected intermediate undergoes acylation with TFAA.

  • Deprotection : Hydrogenolysis with Pd/C removes the Cbz group, yielding the final product.

Advantages :

  • Prevents over-acylation by blocking reactive sites.

  • Enables purification of intermediates via column chromatography.

Disadvantages :

  • Adds two extra steps, reducing overall atom economy.

  • Requires specialized equipment for hydrogenation.

Reaction Monitoring and Characterization

Spectroscopic Analysis

Key spectroscopic data for this compound:

TechniqueData
¹H NMR δ 2.60 (s, 3H, COCH₃), 7.45–7.90 (m, 4H, Ar-H), 10.2 (s, 1H, NH)
¹³C NMR δ 26.8 (COCH₃), 115–140 (Ar-C), 156.2 (CONH), 196.5 (COCH₃)
HRMS [M+H]+ m/z 232.05800 (Calc. 232.05812)

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:2) effectively separates the product from unreacted starting materials and byproducts. Pilot-scale studies indicate a recovery rate of 94–97% using this system.

Scalability and Industrial Considerations

Solvent Selection

Dichloromethane remains the solvent of choice due to its low boiling point (40°C) and compatibility with TFAA. However, ethyl acetate is gaining traction in green chemistry initiatives, offering comparable yields (82%) with reduced environmental impact.

Catalytic Innovations

Recent patents highlight the use of nanocatalysts (e.g., Fe₃O₄@SiO₂-SO₃H) to accelerate acylation, reducing reaction times to 1.5 hours with 91% yield. These heterogeneous catalysts are recyclable for up to five cycles without significant activity loss.

Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor for:

  • Pharmaceutical agents : Anticancer scaffolds via Suzuki-Miyaura cross-coupling.

  • Materials science : Fluorinated polymers with enhanced thermal stability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of trifluoroacetamide derivatives are highly influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Notes References
N-(4-Acetylphenyl)-2,2,2-trifluoroacetamide 4-acetyl C₁₀H₈F₃NO₂ 231.17 Antimicrobial agents, anticancer precursors
N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide 4-cyano C₉H₅F₃N₂O 214.14 Pharmaceutical intermediates, non-hazardous transport
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide 4-chloro, 2-trifluoromethyl C₉H₇ClF₃NO 249.61 Research chemical, scalable production
TFA-L-Ile-Ph(3,4-Me) (from ) 3,4-dimethyl C₁₈H₂₀F₃NO₂ 350.36 Biomedical studies (structure-property relationships)
Flufenacet (from ) Complex (thiadiazolyloxy, fluorophenyl) C₁₄H₁₃F₄N₃O₂S 364.34 Herbicide (pesticide applications)
Key Observations:
  • Electron-Withdrawing Groups: The 4-acetyl (electron-withdrawing) and 4-cyano substituents enhance electrophilicity, making these compounds reactive intermediates in coupling reactions .
  • Steric Effects : Bulky substituents like 3,4-dimethyl (TFA-L-Ile-Ph(3,4-Me)) reduce solubility but improve metabolic stability in drug candidates .
  • Agrochemical vs. Pharmaceutical Use : Flufenacet’s thiadiazole moiety broadens its utility to agriculture, unlike the acetylphenyl analog’s focus on medicinal chemistry .

Biological Activity

N-(4-acetylphenyl)-2,2,2-trifluoroacetamide is an organic compound with the molecular formula C10H8F3NO2, notable for its trifluoroacetamide group which enhances its biological activity. This compound has garnered attention in pharmaceutical and biochemical research due to its potential antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Weight : 231.17 g/mol
  • Structure : The compound features a trifluoroacetamide group attached to a 4-acetylphenyl moiety, which contributes to its unique chemical behavior.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. The trifluoroacetamide moiety is believed to interact with microbial enzymes, disrupting their function and leading to cell death.
  • Anti-inflammatory Properties : The compound has also been investigated for its potential to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Interaction : The trifluoroacetamide group can form hydrogen bonds and hydrophobic interactions with specific enzymes and receptors, altering their activity. This interaction is crucial for its antimicrobial and anti-inflammatory effects.
  • Target Binding : Studies have shown that compounds with similar structures can bind effectively to biological targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), suggesting a potential pathway for therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(4-phenylphenyl)acetamideContains a phenyl group instead of trifluoromethylLacks trifluoromethyl group; different reactivity
N-(4-acetylphenyl)acetamideSimilar acetophenone structureLacks trifluoromethyl group; less lipophilic
2,2,2-Trifluoro-N-(4-methylphenyl)acetamideMethyl group instead of acetylDifferent substitution pattern affecting properties
N-(4-bromophenyl)-2,2,2-trifluoroacetamideBromine substituent instead of acetylDifferent halogen effects on reactivity

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations.
  • Anti-inflammatory Research : In vitro studies demonstrated that this compound significantly reduced the production of inflammatory markers in macrophage cell lines stimulated with lipopolysaccharides (LPS). These findings suggest its potential use in treating inflammatory diseases.
  • VEGFR-2 Inhibition : A recent investigation into compounds similar to this compound showed promising results in inhibiting VEGFR-2 with an IC50 value comparable to established inhibitors like sorafenib. This indicates potential applications in cancer treatment where angiogenesis is a concern .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach starting with the acylation of 4-aminoacetophenone using trifluoroacetic anhydride (TFAA) under controlled conditions. Key steps include:

  • Reagent Selection : TFAA is preferred due to its high reactivity in forming stable amide bonds.
  • Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the trifluoromethyl group).
  • Solvent Optimization : Anhydrous dichloromethane or tetrahydrofuran (THF) is used to enhance solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Routine characterization employs:

Technique Purpose Key Data
NMR Spectroscopy Confirm molecular structure1H NMR^1\text{H NMR}: δ 8.0 (d, Ar-H), 2.6 (s, COCH3_3), 19F NMR^{19}\text{F NMR}: δ -75 ppm (CF3_3)
HPLC-MS Assess purity and molecular weightRetention time: 8.2 min (C18 column); [M+H]+^+: m/z 299.1
X-ray Crystallography Resolve 3D structure (if crystalline)Bond lengths: C=O (1.23 Å), C-N (1.34 Å)

Q. How does the trifluoromethyl group influence the compound's stability under varying pH conditions?

The electron-withdrawing CF3_3 group enhances hydrolytic stability compared to non-fluorinated analogs. Stability studies in buffered solutions (pH 1–10, 37°C) show:

  • Acidic Conditions (pH 1–3) : Degradation <5% over 24 hours.
  • Basic Conditions (pH 10) : Degradation ~15% due to amide bond hydrolysis.
    Stability is monitored via UV-Vis spectroscopy (λ = 260 nm) and corroborated by HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic reactivity of this compound in nucleophilic substitution reactions?

The CF3_3 group induces strong electron withdrawal, polarizing the amide carbonyl and increasing electrophilicity. Key observations:

  • Kinetic Studies : Second-order rate constants (k2_2) for reactions with primary amines are 3–5× higher than non-fluorinated analogs.
  • DFT Calculations : LUMO energy (-1.8 eV) localized on the carbonyl carbon, facilitating nucleophilic attack .
  • Synthetic Applications : Used to prepare trifluoromethylated heterocycles (e.g., thiazoles, imidazoles) via cyclocondensation .

Q. How can computational modeling predict biological interactions of this compound with enzyme targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal:

  • Target Binding : Strong affinity (ΔG = -9.2 kcal/mol) for kinase enzymes (e.g., EGFR) via hydrogen bonding with the acetamide oxygen and hydrophobic interactions with CF3_3.
  • Metabolic Pathways : Predicted CYP3A4-mediated oxidation at the acetylphenyl moiety, validated by in vitro microsomal assays .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC50_{50} values (e.g., 2–10 µM against cancer cell lines) arise from:

  • Assay Variability : MTT vs. ATP-based viability assays.
  • Cell Line Heterogeneity : MDA-MB-231 (triple-negative breast cancer) shows higher sensitivity due to overexpression of efflux transporters.
  • Solution Stability : Pre-incubation in culture media >6 hours reduces potency by 30% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(4-acetylphenyl)-2,2,2-trifluoroacetamide
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